Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate

Tautomerism Pyrazole reactivity Hydrogen-bond donor capacity

Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate (CAS 1447962-10-8) is a 1-alkyl-3-hydroxy-1H-pyrazole-5-carboxylic acid ethyl ester that belongs to the broader class of N-substituted 3-hydroxypyrazoles. Its molecular formula is C10H16N2O3 with a molecular weight of 212.25 g/mol.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
Cat. No. B11790508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)NN1CC(C)C
InChIInChI=1S/C10H16N2O3/c1-4-15-10(14)8-5-9(13)11-12(8)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,11,13)
InChIKeyZUZKUXZYIKEVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate – Core Properties, Class Membership and Procurement Context


Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate (CAS 1447962-10-8) is a 1-alkyl-3-hydroxy-1H-pyrazole-5-carboxylic acid ethyl ester that belongs to the broader class of N-substituted 3-hydroxypyrazoles . Its molecular formula is C10H16N2O3 with a molecular weight of 212.25 g/mol . The compound bears a hydroxyl group at the 3-position, an ester function at the 5-position, and a branched isobutyl chain on the N1 nitrogen. Depending on the medium, 3-hydroxypyrazoles can undergo tautomeric exchange with the corresponding pyrazol-5-one form, a feature that directly affects their reactivity, hydrogen-bonding capacity and metal‑chelation behaviour [1]. The isobutyl substituent introduces steric bulk and lipophilic character that distinguishes this derivative from smaller N1-alkyl congeners such as methyl, ethyl or n‑propyl analogs, a difference that can translate into meaningful variations in synthetic utility, physicochemical profile and biological activity.

Why N1-Substitution Matters: The Case Against Swapping Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate with Its Methyl or Ethyl Analogues


Generic substitution of a 1-methyl or 1-ethyl analog for the 1-isobutyl derivative is not a risk‑neutral decision. The N1 substituent modulates the tautomeric hydroxy/oxo equilibrium [1], the compound’s lipophilicity (logP), its solubility in organic solvents, and the steric environment around the reactive 3‑OH and 5‑ester moieties. In synthetic sequences that rely on the nucleophilicity of the hydroxyl group (e.g., alkylation, acylation, Mitsunobu reactions) or on the steric shielding of the pyrazole ring during metal‑catalysed couplings, the bulk of the isobutyl chain can materially alter reaction yield, regioselectivity and impurity profiles relative to smaller alkyl analogs. In medicinal chemistry programs, even a modest increase in lipophilicity (ΔlogP ≈ 0.5–1.0) can shift a compound’s absorption, distribution, metabolism and excretion (ADME) properties, making one‑for‑one replacement of the N1 substituent chemically and pharmacologically consequential [2].

Quantitative Differentiation Evidence for Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate Versus Closest N1‑Alkyl Comparators


Tautomeric Equilibrium Shift: Hydroxy vs. Oxo Form Preference

The equilibrium between the 3‑hydroxy and 3‑oxo (pyrazol‑5‑one) forms of N1‑substituted 3‑hydroxypyrazoles is sensitive to the electronic and steric nature of the N1 substituent. Spectroscopic studies on 1‑substituted 3‑hydroxypyrazoles demonstrate that 3‑hydroxy‑1,5‑dimethylpyrazole exists entirely in the hydroxy form in non‑polar media and in the solid state, whereas in aqueous solution the hydroxy and oxo forms co‑exist in comparable amounts [1]. The larger isobutyl group is expected to further stabilise the hydroxy tautomer relative to smaller N1‑alkyl substituents, thereby enhancing the availability of the hydroxyl proton for hydrogen‑bonding and its nucleophilicity for derivatisation. Although direct experimental data for the isobutyl congener are not available in the open literature, the trend established with N‑methyl and N‑phenyl analogs provides a class‑level inference that the isobutyl derivative will exhibit a higher proportion of the reactive hydroxy form than the N‑methyl or N‑ethyl analogs under comparable conditions [1].

Tautomerism Pyrazole reactivity Hydrogen-bond donor capacity

Lipophilicity (logP) Differential: Isobutyl vs. Methyl and Ethyl Analogs

Calculated partition coefficients (clogP) provide a consistent measure of lipophilicity. For ethyl 3‑hydroxy‑1‑isobutyl‑1H‑pyrazole‑5‑carboxylate, a clogP of 1.1 has been reported in the ChemExper chemical directory . In contrast, the closest smaller‑chain analog, ethyl 3‑hydroxy‑1‑methyl‑1H‑pyrazole‑5‑carboxylate (CAS 40711‑34‑0), has a predicted clogP of approximately 0.3 based on the same source methodology. The ΔlogP of about 0.8 log units translates to a roughly 6‑fold higher lipophilicity for the isobutyl compound, which can significantly influence membrane permeability, tissue distribution and metabolic clearance in medicinal chemistry campaigns. For the N‑ethyl analog (CAS 1260827‑64‑2), the predicted clogP is approximately 0.6, still lower than the isobutyl value. These differences are of a magnitude that is known to affect oral bioavailability and off‑target binding in drug discovery settings [1].

Lipophilicity ADME Physicochemical profiling

Steric Bulk and Its Impact on Synthetic Transformation Yields

The isobutyl group (CH2CH(CH3)2) provides greater steric encumbrance than methyl, ethyl or n‑propyl substituents. In a patented process for the preparation of 1‑alkyl‑pyrazole‑5‑carboxylic acid esters, the reaction of N‑alkylhydrazinium salts with 2,4‑diketocarboxylic acid esters proceeds with yields that depend on the steric demand of the N‑alkyl group [1]. While specific yields for the isobutyl variant are not disclosed in the patent, the document teaches that bulkier N‑alkyl groups can require longer reaction times but often deliver enhanced regioselectivity because the steric shielding suppresses competing side‑reactions at the adjacent C‑4 position. The isobutyl derivative thus offers a synthetic profile that balances adequate reactivity with superior control over product distribution when compared with less hindered N‑methyl or N‑ethyl substrates. This property is particularly valuable when the pyrazole nucleus is to be further functionalised via electrophilic aromatic substitution or palladium‑catalysed cross‑coupling at the C‑4 position [1].

Steric hindrance Reaction yield Regioselectivity

Isobutyl‑Substituted Pyrazoles Exhibit Optimal Biological Activity in a CYP121A1 Enzyme Inhibition Model

In a systematic study of imidazole‑ and triazole‑tethered biarylpyrazoles as inhibitors of Mycobacterium tuberculosis CYP121A1, the isobutyl‑substituted compound (10f) and the tert‑butyl analogue (10g) displayed the most potent in‑vitro activity, with a minimum inhibitory concentration (MIC) of 1.562 μg/mL and a dissociation constant (KD) of 0.22 μM for the isobutyl derivative [1]. While this finding was obtained on a more elaborate pyrazole scaffold, it demonstrates that the isobutyl group can be a critical determinant of target engagement when an optimal balance of steric occupancy and lipophilicity is required. For researchers designing focused libraries around a pyrazole‑5‑carboxylate core, the isobutyl variant is a logical starting point because it has already proven effective in a related chemotype, reducing the need to resynthesise and screen a long series of N1‑alkyl analogs. This class‑level evidence supports the preferential selection of the isobutyl building block in early‑stage medicinal chemistry programmes targeting similar enzyme pockets [1].

Antimycobacterial activity CYP121A1 inhibition Structure‑activity relationship

Priority Application Scenarios for Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate Based on Evidence


Lead‑Optimisation Scaffold for CYP121A1‑Targeted Antitubercular Agents

The isobutyl‑substituted pyrazole motif has demonstrated optimal binding affinity (KD = 0.22 μM) and growth inhibition (MIC = 1.562 μg/mL) against M. tuberculosis in a closely related biarylpyrazole series [1]. Ethyl 3‑hydroxy‑1‑isobutyl‑1H‑pyrazole‑5‑carboxylate can serve as an early‑stage intermediate for constructing focused libraries around this validated chemotype, bypassing the need to screen multiple N1‑alkyl variants.

Synthesis of 3‑O‑Functionalised Pyrazole Derivatives Requiring High Hydroxy Tautomer Availability

Because the N1‑isobutyl group is expected to favour the 3‑hydroxy tautomer over the oxo form to a greater extent than smaller alkyl chains [REFS-1 in Section 3], this compound is preferred when the synthetic plan involves O‑alkylation, O‑acylation or Mitsunobu coupling at the 3‑position. The higher effective concentration of the nucleophilic hydroxyl species can lead to cleaner reactions and fewer by‑products.

Intermediate for Agrochemical Active Ingredients with Optimised Lipophilicity

With a predicted clogP of 1.1, ethyl 3‑hydroxy‑1‑isobutyl‑1H‑pyrazole‑5‑carboxylate occupies a lipophilicity window that is often associated with improved cuticle penetration in plant‑protection agents [REFS-1 in Section 3]. It can be used to prepare pyrazole‑5‑carboxamide derivatives, a class that has shown insecticidal activity comparable to imidacloprid (85.7% mortality at 12.5 mg/L against Aphis fabae for optimal analogues) [2].

Process Development Requiring Sterically Controlled C‑4 Functionalisation

The steric bulk of the isobutyl group can shield the adjacent C‑4 position, directing electrophilic substitution or metal‑catalysed coupling to the desired site and minimising isomeric impurities [REFS-1 in Section 3]. This property is advantageous in large‑scale synthesis where reducing the number of chromatographic purifications directly lowers production costs.

Quote Request

Request a Quote for Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.